1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Description
1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-methoxyphenoxy group at position 1 and a pyridin-2-ylthio group at position 3, with a hydrochloride salt (Fig. 1).
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S.ClH/c1-18-13-5-7-14(8-6-13)19-10-12(17)11-20-15-4-2-3-9-16-15;/h2-9,12,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSLSFROPHSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, often referred to as a methoxyphenyl compound, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which include a methoxy group and a pyridine moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C19H26ClNO3S
- Molecular Weight : 383.9 g/mol
- CAS Number : 1327614-78-7
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of various derivatives related to methoxyphenyl compounds. For instance, compounds with similar structures have shown significant activity against cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) of related compounds:
| Compound ID | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 | 3.1 | |
| Compound 2 | HCT116 | 4.4 | |
| Compound 3 | HEK293 | 5.3 | |
| Compound 4 | E. faecalis | 8 |
These findings indicate that similar compounds exhibit varying degrees of antiproliferative activity, suggesting that structural modifications can significantly influence biological outcomes.
Antioxidant Activity
The antioxidant properties of methoxy-substituted compounds have also been evaluated. In vitro tests revealed that certain derivatives demonstrated enhanced antioxidative capabilities compared to standard antioxidants like BHT (butylated hydroxytoluene). Notably, some compounds showed improved activity across multiple assays, confirming their potential as antioxidants .
Antibacterial Activity
The antibacterial efficacy of methoxyphenyl compounds has been documented, particularly against Gram-positive bacteria. For example, one study reported that derivatives exhibited minimum inhibitory concentrations (MIC) against Enterococcus faecalis as low as 8 µM . This suggests that the compound may possess significant antibacterial properties, which could be further explored for therapeutic applications.
Study on Antiproliferative Activity
A recent study focused on the synthesis and biological evaluation of several methoxy-substituted compounds, including those similar to 1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. The results indicated that specific structural features are critical for enhancing antiproliferative effects against various cancer cell lines. The study highlighted the importance of optimizing substituents on the phenyl ring to achieve desired biological activities .
Research on Antioxidant Properties
Another research effort examined the antioxidative potential of methoxyphenyl derivatives in cellular models. The findings suggested that these compounds could mitigate oxidative stress in cells, thereby providing a protective effect against oxidative damage .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to 1-(4-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exhibit antimicrobial activities. Studies have shown that derivatives with phenolic structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or preservatives for food and pharmaceuticals .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of cell signaling pathways related to apoptosis and cell cycle regulation . This makes it a candidate for further research in cancer therapeutics.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. They can potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for applications in treating conditions like Alzheimer's disease.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of propan-2-ol derivatives , which are frequently explored for cardiovascular and adrenergic applications. Key structural analogs include:
Key Observations:
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties
Key Findings:
Q & A
Basic Research Question
- Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents (e.g., hexane). Conduct a shake-flask assay at 25°C with UV-Vis quantification .
- Stability :
How does the pyridin-2-ylthio moiety influence receptor binding affinity, and what assays are suitable for mechanistic studies?
Advanced Research Question
- Target Interaction : The pyridinylthio group may enhance binding to cysteine-rich domains in enzymes (e.g., kinases) or metal ions in metalloproteins.
- Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
- Fluorescence Polarization : Quantify displacement of fluorescent ligands in competitive binding assays .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with active sites .
How should researchers address contradictory bioactivity data across cell lines or animal models?
Advanced Research Question
Contradictions may arise from:
- Cellular Context : Variability in receptor expression (e.g., β-adrenergic vs. kinase targets). Validate target presence via qPCR or Western blot .
- Metabolic Differences : Test metabolite profiles using hepatic microsome assays (e.g., rat vs. human S9 fractions) .
- Experimental Design : Standardize dosing regimens and include positive controls (e.g., propranolol for β-blocker activity comparisons) .
What strategies mitigate cytotoxicity while maintaining therapeutic efficacy in preclinical studies?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenoxy group to reduce off-target effects. Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
- Prodrug Design : Mask the thioether group with acetylated derivatives to enhance selectivity .
- In Vivo Testing : Use zebrafish models for rapid toxicity screening (LC₅₀) before murine studies .
How can researchers ensure batch-to-batch consistency in large-scale synthesis?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
